molecular formula C18H22N4O2 B10897252 2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide

2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide

Katalognummer: B10897252
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: KVEGEHKNVYGTGG-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features an ethoxyaniline group and a pyridylmethylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the condensation of 4-ethoxyaniline with a suitable aldehyde or ketone, followed by the reaction with a hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and aniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-ETHOXYANILINO)-N’~1~-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar structure but with a nitrophenyl group instead of a pyridyl group.

    2-(4-ETHOXYANILINO)-N’~1~-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE: Contains a chlorophenyl group instead of a pyridyl group.

Uniqueness

2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridylmethylidene moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H22N4O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-(4-ethoxyanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide

InChI

InChI=1S/C18H22N4O2/c1-3-17(21-15-7-9-16(10-8-15)24-4-2)18(23)22-20-13-14-6-5-11-19-12-14/h5-13,17,21H,3-4H2,1-2H3,(H,22,23)/b20-13+

InChI-Schlüssel

KVEGEHKNVYGTGG-DEDYPNTBSA-N

Isomerische SMILES

CCC(C(=O)N/N=C/C1=CN=CC=C1)NC2=CC=C(C=C2)OCC

Kanonische SMILES

CCC(C(=O)NN=CC1=CN=CC=C1)NC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.